7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with significant relevance in scientific research and pharmaceutical applications. Its systematic name reflects its complex structure, which includes a bromine atom, a chlorine atom, and an imidazo[2,1-f][1,2,4]triazin moiety. The compound is categorized under heterocyclic compounds due to its nitrogen-containing ring structure.
This compound is available from various chemical suppliers, including Sigma-Aldrich and TRC. The Chemical Abstracts Service (CAS) number for this compound is 2308544-12-7, which helps in identifying it uniquely in chemical databases. Its molecular formula is CHBrClN with a molecular weight of approximately 248.47 g/mol .
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine is classified as a heterocyclic amine and falls under the category of triazines, which are known for their applications in medicinal chemistry and as potential therapeutic agents.
The synthesis of 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step reactions that may include halogenation and cyclization processes. While specific methods may vary, common approaches include:
Technical details regarding the exact conditions (temperature, solvents, catalysts) are often proprietary or vary by laboratory protocols.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine can participate in various chemical reactions typical for heterocyclic compounds:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields but are often not disclosed in general literature.
The mechanism of action for 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine primarily involves its interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary based on application:
Data on specific interactions would require empirical studies to elucidate precise mechanisms.
While some data such as boiling point and density are not readily available for this compound , general properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine finds applications primarily in:
Its unique structure allows it to serve as a versatile building block in synthetic organic chemistry and medicinal chemistry .
The core structure of imidazo[2,1-f][1,2,4]triazin-4-amine represents a privileged scaffold in modern heterocyclic chemistry, characterized by its fused bicyclic system. This structure combines a five-membered imidazole ring with a six-membered 1,2,4-triazine ring, creating a planar, electron-deficient system with significant potential for molecular interactions. The systematic name 7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine precisely defines the substitution pattern: a bromine atom at position 7, a chlorine atom at position 2, and an amino group at position 4. This naming follows IUPAC fusion nomenclature rules where the bridgehead atoms are specified within the brackets [2,1-f], indicating the specific connectivity between the rings. The molecular formula C₅H₃BrClN₅ (molecular weight 256.47 g/mol) reflects its compact yet highly functionalized nature, with nitrogen atoms constituting approximately 27% of the total molecular mass. The scaffold exhibits moderate aromatic character distributed across both rings, with the triazine ring contributing stronger electron deficiency. This electronic profile makes it particularly amenable to nucleophilic substitution at the C-2, C-4, and C-7 positions, while the electron-rich amino group at C-4 serves as both a hydrogen bond donor and acceptor [3] [5] [6].
Table 1: Structural Characteristics of Imidazotriazine Derivatives
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine | Not specified | C₅H₃BrClN₅ | 256.47 | Br (C7), Cl (C2), NH₂ (C4) |
| 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine | 1235374-46-5 | C₅H₂BrClN₄ | 233.45 | Br (C7), Cl (C4) |
| 7-Bromo-2-chloroimidazo(1,2-a)pyridine | Not specified | C₇H₄BrClN₂ | 231.48 | Br (C7), Cl (C2) |
| 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine | 937046-98-5 | C₆H₅BrN₄ | 213.04 | Br (C7), NH₂ (C4) |
Triazine-based heterocycles have evolved significantly in medicinal chemistry since their initial exploration in the mid-20th century. The 1,2,4-triazine nucleus first gained prominence as a bioisostere for pyrimidine rings due to comparable electronic distribution and hydrogen bonding capabilities, but with enhanced metabolic stability. Early developments focused on simple triazine derivatives as antibacterial and antimalarial agents, leveraging the scaffold's ability to interact with biological targets through multiple nitrogen atoms. The fusion of imidazole with triazine created a new dimension of chemical space exploration beginning in the 1980s, yielding compounds with improved kinase inhibitory profiles and enhanced CNS permeability. The discovery that imidazotriazines could effectively inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) accelerated research into this scaffold. The strategic halogenation at specific positions, particularly the introduction of chlorine at C-2 and bromine at C-7, emerged as a critical structure-activity relationship (SAR) finding that significantly enhanced target binding affinity while maintaining optimal physicochemical properties. This evolution positioned halogenated imidazotriazines as versatile intermediates for palladium-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space around the core structure [4] [9].
Halogen atoms serve as indispensable structural elements in contemporary drug design, with approximately 25% of pharmaceutical compounds containing at least one halogen atom. The strategic incorporation of bromine and chlorine into the imidazotriazine scaffold imparts multiple advantageous properties. Chlorine at position 2 functions primarily as an electron-withdrawing group, modulating the electron density of the triazine ring and enhancing its susceptibility to nucleophilic displacement. This creates opportunities for sequential derivatization through aromatic substitution reactions. Bromine at position 7 serves dual purposes: its substantial atomic radius (1.14 Å) induces favorable van der Waals interactions within hydrophobic enzyme pockets, while simultaneously providing a versatile handle for transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira reactions). The synergistic electronic effects of chlorine and bromine substituents significantly influence the pKa of the C4-amino group, enhancing its hydrogen-bonding capacity to biological targets. Furthermore, halogen atoms contribute to improved membrane permeability through moderate lipophilicity enhancement (clogP typically 1.5-2.5 for halogenated derivatives) without compromising aqueous solubility. This balance is critical for compounds targeting intracellular enzymes. The halogen bonding potential—particularly of bromine, which exhibits a σ-hole with optimal geometry for interaction with electron-rich biological acceptors—further enhances target affinity, often contributing 0.5-1.5 kcal/mol to binding energy. These properties collectively explain why halogenated imidazotriazines demonstrate superior bioactivity profiles compared to their non-halogenated analogs [1] [4] [8].
Table 2: Comparative Impact of Halogen Substituents on Bioactive Compounds
| Halogen Position | Electronic Effect | Role in Molecular Interactions | Synthetic Utility | Biological Impact |
|---|---|---|---|---|
| C2 Chlorine | σ-electron-withdrawing (inductive) | Weak hydrogen bond acceptor | Nucleophilic displacement site | Enhanced target binding affinity |
| C7 Bromine | Moderate electron-donating (resonance) | Van der Waals interactions, halogen bonding | Cross-coupling reactions | Improved hydrophobic pocket binding |
| Combined Effect | Reduced electron density at C4 | Synergistic halogen bonding networks | Sequential functionalization | Optimized pharmacokinetic properties |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5